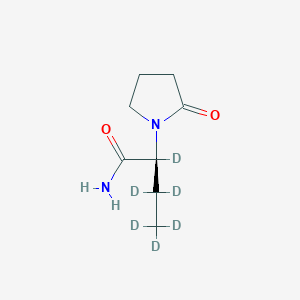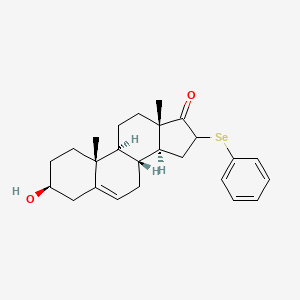
(3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one is a synthetic steroidal compound. It belongs to the class of androstane derivatives and is characterized by the presence of a phenylseleno group at the 16th position and a hydroxyl group at the 3rd position. This compound is of interest due to its potential biological activities and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one typically involves multiple steps. One common method starts with the precursor androst-5-en-17-one. The hydroxyl group is introduced at the 3rd position through a hydroxylation reaction. The phenylseleno group is then introduced at the 16th position using a selenation reaction. The reaction conditions often involve the use of specific reagents such as selenium dioxide and phenylselenyl chloride under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
化学反応の分析
Types of Reactions
(3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the phenylseleno group.
Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while substitution of the phenylseleno group can yield various derivatives with different functional groups.
科学的研究の応用
(3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a reference compound in analytical chemistry.
作用機序
The mechanism of action of (3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one involves its interaction with specific molecular targets. The hydroxyl group at the 3rd position and the phenylseleno group at the 16th position play crucial roles in its biological activity. The compound may interact with steroid receptors, modulating gene expression and influencing cellular functions. Additionally, the phenylseleno group may contribute to its antioxidant properties by scavenging free radicals.
類似化合物との比較
Similar Compounds
(3beta)-3-Hydroxyandrost-5-en-17-one: Lacks the phenylseleno group, making it less reactive in certain chemical reactions.
(3beta)-3-Hydroxy-16-(methylseleno)androst-5-en-17-one: Contains a methylseleno group instead of a phenylseleno group, which may alter its biological activity.
(3beta)-3-Hydroxy-16-(phenylthio)androst-5-en-17-one: Contains a phenylthio group instead of a phenylseleno group, affecting its chemical properties and reactivity.
Uniqueness
(3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties. This group enhances its reactivity in substitution reactions and may contribute to its potential therapeutic effects.
特性
分子式 |
C25H32O2Se |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-16-phenylselanyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H32O2Se/c1-24-12-10-17(26)14-16(24)8-9-19-20(24)11-13-25(2)21(19)15-22(23(25)27)28-18-6-4-3-5-7-18/h3-8,17,19-22,26H,9-15H2,1-2H3/t17-,19+,20-,21-,22?,24-,25-/m0/s1 |
InChIキー |
IKFFWFRBXIGMTD-POKCEYGASA-N |
異性体SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(C4=O)[Se]C5=CC=CC=C5)C)O |
正規SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)[Se]C5=CC=CC=C5)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


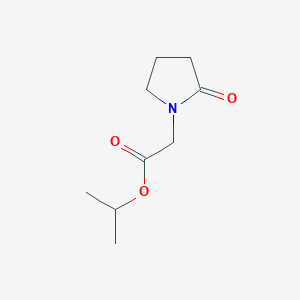
![6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate](/img/structure/B13443745.png)
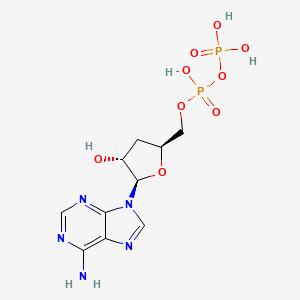
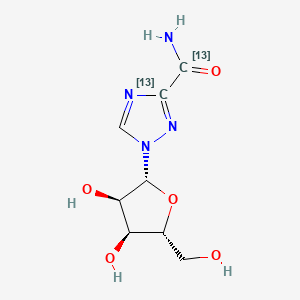
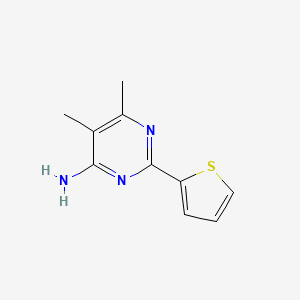
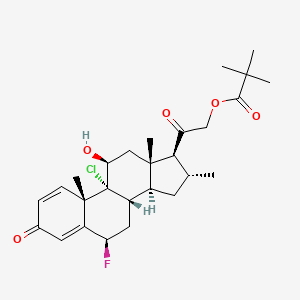

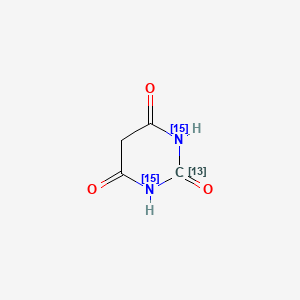
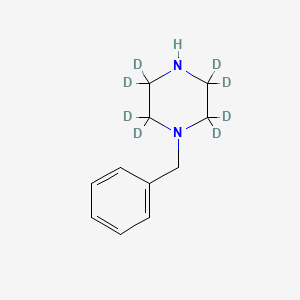

![[(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate](/img/structure/B13443786.png)
![1-Ethyl-1,2,3,4-tetrahydro-6-[2-(4-nitrophenyl)diazenyl]-7-quinolinol](/img/structure/B13443793.png)
![5-cyano-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13443795.png)
